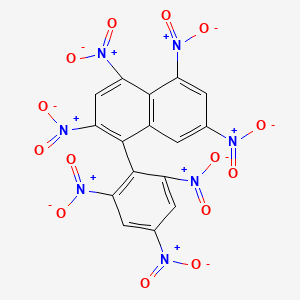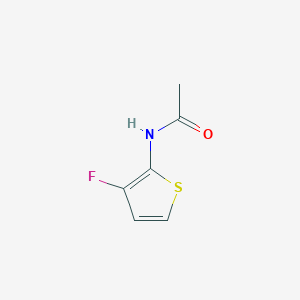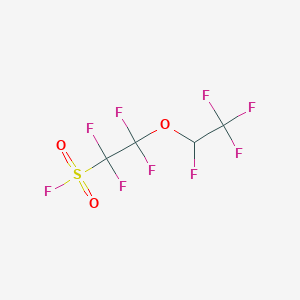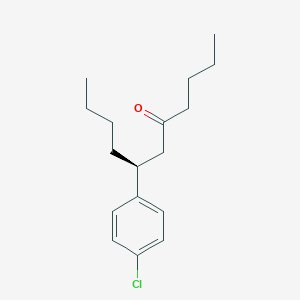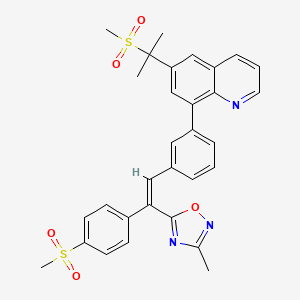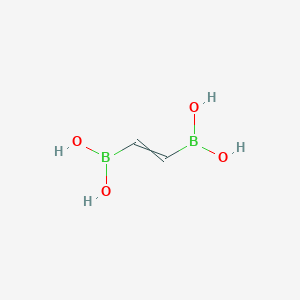
Ethene-1,2-diyldiboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethene-1,2-diyldiboronic acid is an organic compound that features two boronic acid groups attached to a central ethene (ethylene) backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethene-1,2-diyldiboronic acid typically involves the reaction of ethene with boronic acid derivatives under specific conditions. One common method is the hydroboration of ethene using diborane (B2H6) followed by oxidation to yield the desired product. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethene-1,2-diyldiboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid groups to boranes.
Substitution: The boronic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and various substituted ethene derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethene-1,2-diyldiboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: this compound is used in the production of advanced materials, such as boron-doped polymers and electronic devices.
Wirkmechanismus
The mechanism by which ethene-1,2-diyldiboronic acid exerts its effects involves the interaction of the boronic acid groups with various molecular targets. These interactions can lead to the formation of stable complexes with diols, amines, and other nucleophiles. The pathways involved in these interactions are often dependent on the specific application and the chemical environment.
Vergleich Mit ähnlichen Verbindungen
Ethene-1,2-diyldiboronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and pinacolborane. While these compounds share similar reactivity due to the presence of boronic acid groups, this compound is unique in its ability to form conjugated systems and participate in polymerization reactions. This uniqueness makes it particularly valuable in the synthesis of advanced materials and in applications requiring specific electronic properties.
List of Similar Compounds
- Phenylboronic acid
- Pinacolborane
- Methylboronic acid
- Vinylboronic acid
Eigenschaften
CAS-Nummer |
202604-84-0 |
|---|---|
Molekularformel |
C2H6B2O4 |
Molekulargewicht |
115.69 g/mol |
IUPAC-Name |
2-boronoethenylboronic acid |
InChI |
InChI=1S/C2H6B2O4/c5-3(6)1-2-4(7)8/h1-2,5-8H |
InChI-Schlüssel |
IPIQSMYKNQWSLO-UHFFFAOYSA-N |
Kanonische SMILES |
B(C=CB(O)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Bis[(trimethylsilyl)oxy]prop-1-en-1-amine](/img/structure/B12567401.png)
![(2S)-4-[Carboxy(2-nitrophenyl)methoxy]-2-(methylamino)-4-oxobutanoate](/img/structure/B12567417.png)
![6-Fluoro-3-[2-(pyridin-4-yl)ethenyl]-1H-indole](/img/structure/B12567419.png)

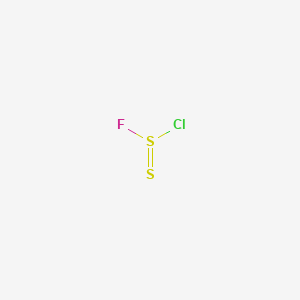
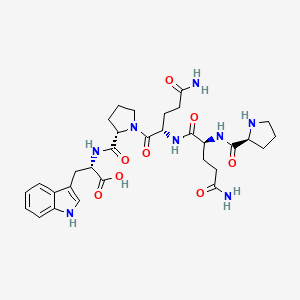
![4-[(E)-(4-bromophenyl)diazenyl]morpholine](/img/structure/B12567447.png)
